(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Attachment of the Prop-2-enoic Acid Moiety: This step involves the reaction of the bromophenyl-pyrrole intermediate with an appropriate reagent to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrole ring can participate in electron delocalization, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)propionic acid: Similar structure but lacks the pyrrole ring.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Similar pyrrole structure but lacks the bromophenyl group.
1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but lacks the prop-2-enoic acid group.
Uniqueness
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to the combination of the bromophenyl group, pyrrole ring, and prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14BrNO2 |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
(E)-3-[1-(2-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-12(7-8-15(18)19)11(2)17(10)14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19)/b8-7+ |
InChI Key |
ILZYDOFZBLHCJS-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=CC(=O)O |
Origin of Product |
United States |
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